molecular formula C20H12ClFN2O3 B2468819 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide CAS No. 921918-21-0

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide

Cat. No.: B2468819
CAS No.: 921918-21-0
M. Wt: 382.78
InChI Key: IWCRZGXSJPIXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a 7-membered oxazepine ring fused to two benzene rings. Key structural features include:

  • 11-Oxo group: Introduces a ketone moiety, influencing conformational stability.
  • 4-Fluorobenzamide side chain: A fluorinated aromatic group that modulates solubility and bioactivity.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O3/c21-12-3-7-18-16(9-12)24-20(26)15-10-14(6-8-17(15)27-18)23-19(25)11-1-4-13(22)5-2-11/h1-10H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCRZGXSJPIXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

By blocking the D2 dopamine receptors, the compound interferes with the normal functioning of the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones.

Result of Action

The antagonistic action of the compound on the D2 dopamine receptors can lead to a variety of effects at the molecular and cellular level. These can include changes in the firing rate of neurons, alterations in the release of other neurotransmitters, and changes in the expression of certain genes.

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, target receptors, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H15ClN2O4C_{21}H_{15}ClN_{2}O_{4} with a molecular weight of approximately 394.81 g/mol. The compound features a dibenzo oxazepine core with chloro and oxo functional groups, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC21H15ClN2O4C_{21}H_{15}ClN_{2}O_{4}
Molecular Weight394.81 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The primary mechanism of action for this compound involves its role as a selective inhibitor of the Dopamine D2 receptor . Dopamine receptors are G-protein coupled receptors that play crucial roles in neurotransmission and are implicated in various psychiatric disorders. By inhibiting the D2 receptor, this compound can modulate neurotransmitter release and influence mood regulation, reward pathways, and motor control.

Biochemical Pathways

Inhibition of the Dopamine D2 receptor may lead to alterations in several biochemical pathways:

  • Neurotransmission Regulation : Modifies dopamine signaling which is critical in conditions like schizophrenia and bipolar disorder.
  • Mood Disorders : Potential therapeutic effects in treating depression and anxiety by restoring balance in dopaminergic signaling.
  • Motor Control : May help manage symptoms associated with movement disorders such as Tourette's syndrome and tardive dyskinesia.

Therapeutic Applications

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Antipsychotic Treatment : Due to its action on the D2 receptor, it may be beneficial for treating psychosis-related disorders.
  • Mood Stabilization : Its effects on neurotransmission could make it useful in managing mood disorders such as depression and bipolar disorder.
  • Neuromodulation : Potential applications in managing neurological conditions like Huntington’s chorea or Parkinson’s disease due to its influence on motor control pathways.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Methoxy Groups : Fluorine (electron-withdrawing) in the target compound may enhance metabolic stability compared to methoxy (electron-donating) groups in analogs like compound 31 (m/z 407.1) .
  • Side Chain Flexibility : The 4-fluorobenzamide group in the target compound contrasts with bulkier substituents (e.g., 4-methoxybenzyl in compound 48), which could affect receptor binding kinetics .

Heterocyclic Variants: Oxazepine vs. Thiazepine

Replacing the oxygen atom in the oxazepine ring with sulfur (yielding thiazepines) significantly alters electronic properties and bioactivity:

  • Biological Activity : Thiazepine derivatives (e.g., ML304) show antimalarial activity (IC50 = 190 nM), while oxazepines like compound 8c (4-fluorophenyl substituent) are optimized for dopamine receptor antagonism .
  • Synthetic Accessibility : Thiazepines often require additional oxidation steps (e.g., MCPBA-mediated 5-oxide formation), whereas oxazepines may simplify synthesis due to fewer reactive intermediates .

Key Research Findings

Substituent Position Matters :

  • Chlorine at position 8 (target compound) vs. position 10 in compound 40 (3-chlorobenzyl) leads to distinct steric and electronic profiles .
  • Ethyl groups at position 10 (e.g., compound 29) improve solubility but reduce potency compared to methyl substituents .

Fluorine Enhances Bioavailability: Fluorinated analogs (e.g., compound 8c) exhibit higher yields (83%) and improved metabolic stability compared to non-fluorinated counterparts .

Chiral Separation Challenges :

  • Thiazepine 5-oxides (e.g., (R)-62) require chiral HPLC for enantiomer resolution, a consideration for future development of the target compound .

Q & A

Q. What are the key synthetic pathways for N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide, and how is purity ensured?

The synthesis involves multi-step reactions, including ring closure of the dibenzo[b,f][1,4]oxazepine core and subsequent coupling with 4-fluorobenzamide. Key steps include halogenation at the 8-position and amidation under reflux conditions with catalysts like potassium carbonate. Purity is ensured via chromatographic purification (e.g., column chromatography) and spectroscopic characterization (NMR, IR) .

Q. What structural features influence the compound’s biological activity?

The dibenzo[b,f][1,4]oxazepine scaffold provides rigidity, while the 8-chloro and 4-fluoro substituents enhance electrophilicity and membrane permeability. The 11-oxo group facilitates hydrogen bonding with biological targets, as observed in structurally similar sulfonamide derivatives .

Q. Which analytical techniques are critical for confirming the compound’s structure?

X-ray crystallography resolves the oxazepine ring conformation, while NMR (¹H/¹³C) confirms substituent positions. Mass spectrometry validates molecular weight, and IR spectroscopy identifies functional groups like the amide carbonyl (≈1650 cm⁻¹) .

Q. How is initial biological activity screening typically conducted?

Enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., oncology models) are standard. Dose-response curves (IC₅₀) and selectivity indices against related enzymes are prioritized .

Advanced Research Questions

Q. How can synthetic yields be optimized without compromising purity?

Reaction parameters (temperature, solvent polarity) must be systematically varied. For example, using DMF as a solvent improves solubility during amidation, while flow chemistry reduces side-product formation. Real-time monitoring via HPLC ensures intermediates are quenched at optimal conversion rates .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

Conflicting SAR data may arise from crystallographic vs. solution-state conformational differences. Molecular dynamics simulations can model flexible regions (e.g., the oxazepine ring), while isothermal titration calorimetry (ITC) quantifies binding thermodynamics to clarify substituent effects .

Q. How can bioassay inconsistencies due to compound solubility be addressed?

Pre-formulation studies using co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions improve aqueous solubility. Parallel assays under varied pH and ionic strength conditions identify artifact-prone protocols .

Q. What advanced techniques validate target engagement in complex biological systems?

Photoaffinity labeling with a diazirine-modified analog or CETSA (Cellular Thermal Shift Assay) confirms direct target binding in live cells. CRISPR-mediated target knockout controls distinguish on-target effects .

Q. How can degradation pathways be characterized to improve storage stability?

Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify hydrolytic (amide bond cleavage) or oxidative (sulfoxide formation) degradation. Lyophilization or inert-atmosphere storage mitigates these pathways .

Q. What computational methods enhance SAR for this scaffold?

Free-energy perturbation (FEP) calculations predict the impact of substituent modifications (e.g., replacing Cl with CF₃). Docking into cryo-EM-derived protein structures prioritizes synthetic targets .

Methodological Notes

  • Contradiction Analysis : When bioactivity data conflicts across studies, cross-validate using orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) and assess batch-to-batch purity via HRMS .
  • Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize synthesis and bioassay conditions, reducing variables like solvent choice or cell passage number .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.